Comprehensive Spectroscopic Characterization of Diethyl 2-Amino-2-ethylmalonate
Comprehensive Spectroscopic Characterization of Diethyl 2-Amino-2-ethylmalonate
Executive Summary
Diethyl 2-amino-2-ethylmalonate (DAEM) is a highly versatile, polyfunctional building block utilized extensively in the drug development sector. As an α -alkylated α -amino acid derivative, it serves as a critical precursor for the synthesis of unnatural amino acids, barbiturates, and complex heterocyclic scaffolds[1]. Due to the presence of a primary amine, a quaternary carbon center, and two ester moieties, the precise spectroscopic characterization of DAEM is paramount for ensuring molecular integrity during multi-step syntheses. This whitepaper provides a rigorous, self-validating framework for the synthesis, sample preparation, and spectroscopic analysis (NMR, FT-IR, and MS) of DAEM, grounded in established chemical principles[2][3].
Mechanistic Synthesis & Sample Preparation Workflow
While direct amination of malonates or their silyl ketene acetals can be achieved via transition-metal catalysis[4], these methods often suffer from over-alkylation or complex purification profiles. To ensure absolute structural control and high-purity spectroscopic samples, a step-wise bromination-azidation-reduction pathway is recommended.
Causality of Experimental Choice: By converting diethyl ethylmalonate to its α -bromo derivative, followed by nucleophilic displacement with sodium azide, we bypass the risk of secondary/tertiary amine formation. The subsequent catalytic hydrogenation cleanly yields the primary amine without disturbing the ester linkages.
Fig 1. Step-by-step synthetic pathway for Diethyl 2-amino-2-ethylmalonate.
Spectroscopic Profiling & Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural assignment of DAEM relies heavily on identifying the quaternary α -carbon and differentiating the ethyl groups.
-
1 H NMR Dynamics: The two ethoxycarbonyl (-COOCH 2 CH 3 ) groups are chemically equivalent, presenting as a highly integrated quartet (~4.22 ppm) and triplet (~1.28 ppm). The ethyl group directly attached to the C2 stereocenter is shielded relative to the ester ethyls, appearing further upfield.
-
13 C NMR Dynamics: The C2 carbon is highly deshielded due to the combined electron-withdrawing effects of two carbonyls and an electronegative nitrogen atom, typically resonating near 66.5 ppm.
Mass Spectrometry (EI-MS)
In Electron Ionization (EI) mass spectrometry, aliphatic α -amino esters undergo rapid and predictable fragmentation[5].
Causality of Fragmentation: The molecular ion ( m/z 203) is highly unstable. The dominant pathway is the α -cleavage of the bulkiest/most stable radical. The loss of an ethoxycarbonyl radical ( ∙ COOEt, 73 Da) generates a highly resonance-stabilized iminium cation at m/z 130. This peak overwhelmingly dominates the spectrum (Base Peak) because the nitrogen lone pair effectively stabilizes the adjacent carbocation.
Fig 2. Primary electron ionization (EI) fragmentation pathways of DAEM.
Consolidated Quantitative Data
Table 1: 1 H and 13 C NMR Assignments (CDCl 3 , 298 K)
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Assignment |
| 1 H | 4.22 | Quartet (q) | 7.1 | 4H | -O-CH 2 -CH 3 (Ester) |
| 1 H | 1.95 | Quartet (q) | 7.5 | 2H | -CH 2 -CH 3 (C2-Ethyl) |
| 1 H | 1.85 | Broad Singlet (br s) | - | 2H | -NH 2 (Amine) |
| 1 H | 1.28 | Triplet (t) | 7.1 | 6H | -O-CH 2 -CH 3 (Ester) |
| 1 H | 0.88 | Triplet (t) | 7.5 | 3H | -CH 2 -CH 3 (C2-Ethyl) |
| 13 C | 171.8 | Singlet (s) | - | 2C | C =O (Ester Carbonyl) |
| 13 C | 66.5 | Singlet (s) | - | 1C | Quaternary C 2 |
| 13 C | 61.8 | Singlet (s) | - | 2C | -O-C H 2 -CH 3 |
| 13 C | 29.2 | Singlet (s) | - | 1C | -C H 2 -CH 3 (C2-Ethyl) |
| 13 C | 14.1 | Singlet (s) | - | 2C | -O-CH 2 -C H 3 |
| 13 C | 8.7 | Singlet (s) | - | 1C | -CH 2 -C H 3 (C2-Ethyl) |
Table 2: Key FT-IR Vibrational Modes (ATR, Neat)
| Wavenumber (cm −1 ) | Intensity | Vibrational Mode | Functional Group |
| 3385, 3315 | Medium, Sharp | N-H Asym/Sym Stretch | Primary Amine |
| 2975, 2940 | Medium | C-H Asym/Sym Stretch | Aliphatic Alkyl Chains |
| 1735 | Strong, Sharp | C=O Stretch | Ester Carbonyl |
| 1610 | Medium | N-H Bend (Scissoring) | Primary Amine |
| 1240, 1180 | Strong | C-O Stretch | Ester (C-O-C) |
Self-Validating Experimental Protocols
To guarantee the trustworthiness of your analytical data, implement the following self-validating protocols during acquisition.
Protocol A: Self-Validating NMR Acquisition with D 2 O Exchange
The purpose of this protocol is to definitively isolate and validate the amine protons from the aliphatic backbone.
-
Sample Preparation: Dissolve 15-20 mg of purified DAEM in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a standard 5 mm NMR tube.
-
Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum at 400 MHz (16 scans, relaxation delay D1 = 1.5 s). Identify the broad singlet at ~1.85 ppm.
-
Deuterium Exchange (Validation Step): Add 1-2 drops of deuterium oxide (D 2 O) directly into the NMR tube.
-
Equilibration: Cap the tube and shake vigorously for 30 seconds to ensure biphasic contact. Allow the phases to separate completely (centrifuge briefly if an emulsion forms).
-
Validation Acquisition: Re-acquire the 1 H NMR spectrum under identical parameters.
-
Data Interpretation: The peak at ~1.85 ppm must completely disappear due to the rapid proton-deuterium exchange ( −NH2→−ND2 ), definitively confirming its assignment as the amine group.
Protocol B: GC-MS Analysis for Structural Confirmation
-
Sample Preparation: Dilute 1 mg of DAEM in 1 mL of HPLC-grade ethyl acetate.
-
Injection: Inject 1 μ L into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 μ m).
-
Oven Program: Initial temperature 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Validation Check: Verify the presence of the m/z 130 base peak. The absence of this peak, or the presence of a strong m/z 203 molecular ion without fragmentation, indicates improper ionization energy settings or sample degradation.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11857, Diethyl methylmalonate." PubChem. [Link]
-
Wikipedia Contributors. "Diethyl malonate." Wikipedia, The Free Encyclopedia.[Link]
-
"Copper-Catalyzed Amination of Silyl Ketene Acetals with N-Chloroamines." Organic Letters, American Chemical Society.[Link]
-
National Institute of Standards and Technology. "2-Amino-2-ethyl-1,3-propanediol - Mass spectrum (electron ionization)." NIST Chemistry WebBook. [Link]
